Cas no 23069-75-2 (1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-)

1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- is a heterocyclic compound featuring a fused triazole and pyridazine ring system with a methyl substituent at the 8-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-active agents. The methyl group at the 8-position can influence solubility and metabolic stability, offering tailored reactivity for further functionalization. High purity grades ensure reproducibility in synthetic pathways, supporting its use in lead optimization and scaffold diversification.
1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- structure
23069-75-2 structure
Product Name:1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-
CAS No:23069-75-2
MF:C6H6N4
MW:134.13863992691
CID:1413130
PubChem ID:584076
Update Time:2025-06-28

1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-
    • SCHEMBL8795590
    • 8-Methyl[1,2,4]triazolo[4,3-b]pyridazine #
    • YTVZMSXMEQKGQH-UHFFFAOYSA-N
    • 8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
    • 23069-75-2
    • CS-0079736
    • Inchi: 1S/C6H6N4/c1-5-2-3-8-10-4-7-9-6(5)10/h2-4H,1H3
    • InChI Key: YTVZMSXMEQKGQH-UHFFFAOYSA-N
    • SMILES: N12C=NN=C1C(C)=CC=N2

Computed Properties

  • Exact Mass: 134.05938
  • Monoisotopic Mass: 134.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.08

1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM338367-1g
8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
23069-75-2 95%+
1g
$1250 2024-07-28

Additional information on 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-

Introduction to 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- (CAS No. 23069-75-2)

1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- (CAS No. 23069-75-2) is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for the development of novel therapeutic agents.

The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- consists of a fused triazole and pyridazine ring system with an 8-methyl substituent. This configuration imparts specific chemical properties that are crucial for its biological interactions and pharmacological effects. The compound's stability and solubility profiles are also important considerations in its application as a drug candidate.

Recent studies have highlighted the diverse biological activities of 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-. One of the most notable areas of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- could be a promising lead compound for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- has also shown potential as an antiviral agent. Research has indicated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve the disruption of viral protein synthesis and assembly processes. This dual functionality—anti-inflammatory and antiviral—makes 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- a particularly attractive candidate for further drug development.

In the realm of cancer research, 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- has been investigated for its anticancer properties. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. The selective cytotoxicity observed in these studies suggests that 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- could be developed into a targeted therapy for specific types of cancer.

The pharmacokinetic properties of 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl- have also been studied to evaluate its suitability as a drug candidate. Research has demonstrated that this compound exhibits favorable absorption and distribution characteristics. Additionally, it has been found to have a reasonable half-life in vivo, which is essential for maintaining therapeutic concentrations over time. These pharmacokinetic attributes support the potential for oral administration and long-term treatment regimens.

To further enhance the therapeutic potential of 1,2,4-Triazolo[4,3-b]pyridazine, 8-methyl-, researchers are exploring various chemical modifications to optimize its activity and reduce potential side effects. For example, substituents at different positions on the triazole-pyridazine scaffold are being investigated to improve solubility and bioavailability. These efforts aim to develop more potent and selective derivatives that can be advanced into clinical trials.

In conclusion,1,2,4-Triazolo[4,3-b]pyridazine,          <-strong>8-methyl-(CAS No. 23069-75-2) represents a promising compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable target for medicinal chemistry research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications, highlighting its significance in the development of novel pharmaceuticals.

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